Metipranolol

Vue d'ensemble

Description

Le métipranolol est un antagoniste non sélectif des récepteurs bêta-adrénergiques, principalement utilisé pour traiter l'hypertension intraoculaire chez les patients atteints d'hypertension oculaire ou de glaucome à angle ouvert . Il est efficace pour les récepteurs bêta-1 et bêta-2 et est utilisé comme antiarythmique, antihypertenseur et agent antiglaucome .

Méthodes De Préparation

Le métipranolol peut être synthétisé en plusieurs étapes impliquant la réaction de l'acétate de 4-hydroxy-2,3,6-triméthylphényle avec l'isopropylamine 2,3-époxypropyle . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le méthanol et de catalyseurs pour faciliter la réaction. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Le métipranolol subit diverses réactions chimiques, notamment :

Oxydation : Le métipranolol peut être oxydé pour former du desacétylmétipranolol, qui est un métabolite actif.

Réduction : Les réactions de réduction sont moins courantes pour le métipranolol en raison de sa structure stable.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des catalyseurs tels que le palladium sur carbone. Les principaux produits formés à partir de ces réactions comprennent le desacétylmétipranolol et d'autres dérivés substitués .

Applications de la recherche scientifique

Le métipranolol a une large gamme d'applications de recherche scientifique :

Médecine : Il est largement étudié pour ses effets thérapeutiques dans le traitement du glaucome et de l'hypertension.

Mécanisme d'action

Le métipranolol exerce ses effets en se liant aux récepteurs bêta-1 et bêta-2 adrénergiques, bloquant ainsi les actions des catécholamines endogènes comme l'adrénaline et la noradrénaline . Cela entraîne une réduction de la production d'humeur aqueuse dans l'œil, réduisant ainsi la pression intraoculaire . Les voies moléculaires exactes impliquées dans ce processus ne sont pas entièrement comprises, mais on sait que le métipranolol n'a pas d'activité sympathomimétique intrinsèque significative .

Applications De Recherche Scientifique

Clinical Applications

1. Treatment of Glaucoma and Ocular Hypertension

Metipranolol is primarily indicated for the reduction of elevated intraocular pressure in patients with chronic open-angle glaucoma or ocular hypertension. It is administered topically as an eye drop solution, typically in concentrations ranging from 0.1% to 0.6%. Clinical studies have shown that this compound effectively lowers intraocular pressure by approximately 20% to 29% from baseline measurements, comparable to other beta-blockers such as timolol and levobunolol .

2. Neuroprotective Effects

Recent research indicates that this compound may possess neuroprotective properties that extend beyond its primary use in managing intraocular pressure. Studies have demonstrated that this compound can attenuate retinal ganglion cell damage caused by ischemia-reperfusion injury. This neuroprotective effect has been observed through various experimental models, where this compound was shown to partially counteract cell loss and enhance neuronal viability under stress conditions .

Case Studies and Research Findings

1. Retinal Blood Flow Studies

A study conducted on healthy subjects assessed the effects of this compound on retinal circulation. The results indicated that both systemic and topical applications of this compound led to increased retinal blood flow velocities, suggesting potential benefits for patients with compromised retinal perfusion . The study highlighted significant improvements in arteriovenous passage time and capillary blood velocity post-application.

2. Adverse Reactions

While this compound is generally well-tolerated, some adverse reactions have been documented. A review of patient data indicated that approximately 57.6% of patients experienced adverse drug reactions related to this compound treatment, including transient ocular discomfort upon instillation . Continuous monitoring and patient education are essential to manage these potential side effects effectively.

Comparative Efficacy

To provide a clearer understanding of this compound's efficacy relative to other treatments, the following table summarizes key findings from comparative studies:

| Drug | Intraocular Pressure Reduction (%) | Neuroprotective Effects | Adverse Reactions |

|---|---|---|---|

| This compound | 20-29 | Yes | Moderate |

| Timolol | 20-30 | Limited | Moderate |

| Levobunolol | 20-28 | Yes | Minimal |

Mécanisme D'action

Metipranolol exerts its effects by binding to beta-1 and beta-2 adrenergic receptors, thereby blocking the actions of endogenous catecholamines like adrenaline and noradrenaline . This leads to a reduction in the production of aqueous humor in the eye, thereby lowering intraocular pressure . The exact molecular pathways involved in this process are not fully understood, but it is known that this compound does not have significant intrinsic sympathomimetic activity .

Comparaison Avec Des Composés Similaires

Le métipranolol est similaire aux autres bêtabloquants non sélectifs tels que le propranolol, le timolol et le nadolol . Il se distingue par son métabolisme rapide en desacétylmétipranolol, qui est également un métabolite actif . Cela le différencie des autres bêtabloquants qui peuvent ne pas avoir de métabolites actifs. Les composés similaires incluent :

- Propranolol

- Timolol

- Nadolol

- Aténolol (bêtabloquant bêta-1 sélectif)

- Métoprolol (bêtabloquant bêta-1 sélectif)

Le profil métabolique unique du métipranolol et son efficacité pour réduire la pression intraoculaire en font un composé précieux dans le traitement du glaucome .

Activité Biologique

Metipranolol is a non-selective beta-adrenergic antagonist primarily used in ophthalmology for the management of elevated intraocular pressure (IOP) in conditions like chronic open-angle glaucoma and ocular hypertension. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and potential adverse effects.

This compound exerts its therapeutic effects by blocking both beta-1 and beta-2 adrenergic receptors. This blockade leads to a reduction in aqueous humor production, which is crucial for lowering IOP. The exact mechanism by which this compound achieves this effect remains partially understood, but it is believed to involve decreased blood flow to the ciliary body and iris root, thereby reducing the formation of aqueous humor without significantly affecting pupil size or accommodation .

Pharmacokinetics

- Absorption: Rapid absorption upon topical administration.

- Peak Effect: Achieved within approximately 2 hours.

- Duration of Action: Reduces IOP for up to 24 hours.

- Half-Life: Approximately 3 hours .

Clinical Efficacy

This compound has been shown to effectively lower IOP in various clinical studies. A multicenter study demonstrated that patients treated with 0.1% this compound experienced an average reduction in IOP of 5.6 mmHg after four weeks, with sustained efficacy over 16 weeks showing an average reduction of 5.9 mmHg (approximately 25% reduction) from baseline .

Comparative Efficacy

In comparative studies, this compound has shown similar efficacy to other beta-blockers such as timolol and levobunolol. Specifically, it produced comparable reductions in IOP ranging from 20% to 29% from baseline measurements over periods extending up to four months .

Case Studies and Observational Findings

-

Lipid Peroxidation and Retinal Protection:

A study found that this compound uniquely blunted nitric oxide-induced lipid peroxidation and apoptosis in retinal photoreceptors compared to other antiglaucoma medications. This suggests a protective role against oxidative stress-related damage in ocular tissues . -

Granulomatous Anterior Uveitis:

A significant association was noted between this compound use and episodes of granulomatous anterior uveitis in patients undergoing treatment for glaucoma. In a reported series, this compound was implicated in 54 out of 56 episodes of this condition, indicating a potential adverse reaction that led to its withdrawal from clinical use in the UK .

Adverse Effects

While this compound is generally well-tolerated, some patients report mild side effects such as burning or stinging upon instillation. More serious concerns include the aforementioned granulomatous anterior uveitis and potential systemic effects due to its beta-blocking properties .

Summary Table of Key Findings

| Characteristic | Details |

|---|---|

| Drug Class | Non-selective beta-adrenergic antagonist |

| Indications | Ocular hypertension, chronic open-angle glaucoma |

| Mechanism of Action | Reduces aqueous humor production |

| Efficacy | Reduces IOP by 20-29% from baseline |

| Common Side Effects | Mild stinging/burning; risk of uveitis |

| Unique Findings | Protective against retinal oxidative damage |

Propriétés

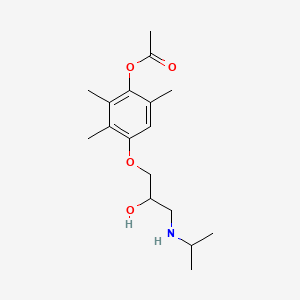

IUPAC Name |

[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4/h7,10,15,18,20H,8-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQIPXWYNLPYNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046078 | |

| Record name | Metipranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metipranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.73e-01 g/L | |

| Record name | Metipranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metipranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although it is known that metipranolol binds the beta1 and beta2 adrenergic receptors, the mechanism of metipranolol's action is not known. It has no significant intrinsic sympathomimetic activity, and has only weak local anesthetic (membrane-stabilizing) and myocardial depressant activity. It appears that the ophthalmic beta-adrenergic blocking agents reduce aqueous humor production, as demonstrated by tonography and fluorophotometry. A slight increase in aqueous humor outflow may be an additional mechanism. | |

| Record name | Metipranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

22664-55-7 | |

| Record name | Metipranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22664-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metipranolol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metipranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metipranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metipranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METIPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39AL81KEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metipranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

105-107 °C, 105 - 107 °C | |

| Record name | Metipranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01214 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metipranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.